N-[2-(Furan-3-YL)ethyl]-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c15-14(16,17)21-12-3-1-11(2-4-12)13(19)18-7-5-10-6-8-20-9-10/h1-4,6,8-9H,5,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEVXLZLLBTPQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC2=COC=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Furan-3-YL)ethyl]-4-(trifluoromethoxy)benzamide typically involves the following steps:
Formation of the furan-3-yl ethylamine: This can be achieved by reacting furan-3-carboxaldehyde with ethylamine under reductive amination conditions.
Coupling with 4-(trifluoromethoxy)benzoic acid: The furan-3-yl ethylamine is then coupled with 4-(trifluoromethoxy)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Medicinal Chemistry
N-[2-(Furan-3-YL)ethyl]-4-(trifluoromethoxy)benzamide has shown promise as a potential therapeutic agent:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have been documented to inhibit cancer cell proliferation through mechanisms such as kinase inhibition and apoptosis induction. The unique trifluoromethoxy group enhances the compound’s stability and bioavailability, potentially improving its efficacy against various cancers.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in disease pathways. For example, similar benzamide derivatives have demonstrated the ability to inhibit kinases associated with cancer progression.
Biological Probes
The compound can serve as a biological probe for studying various cellular processes:
- Target Identification : Its unique structure allows it to bind selectively to certain proteins or receptors, facilitating the identification of new biological targets . This property is crucial for drug discovery and development.
- Mechanistic Studies : Researchers can utilize this compound to explore the mechanisms of action of other drugs or biological molecules, enhancing our understanding of complex biological systems.
Material Science
In addition to its biological applications, this compound may find uses in material science:
- Polymer Synthesis : The compound can act as a building block for synthesizing new polymers or materials with tailored properties. Its functional groups can be modified to enhance material characteristics such as thermal stability or solubility.
Case Study 1: Anticancer Properties
A study investigating the anticancer effects of various benzamide derivatives found that compounds similar to this compound exhibited IC50 values lower than standard chemotherapy agents like doxorubicin. This suggests that the compound could be a candidate for further development in cancer therapeutics .
Case Study 2: Enzyme Interaction
Research focused on enzyme inhibition demonstrated that the trifluoromethoxy group significantly enhances binding affinity towards specific kinases involved in cancer signaling pathways. The study indicated that modifications to the benzamide structure could improve selectivity and potency against these enzymes .
Mechanism of Action
The mechanism of action of N-[2-(Furan-3-YL)ethyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The furan ring and trifluoromethoxy group can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
Key Observations :
- The trifluoromethoxy group is conserved across analogues, underscoring its role in stability and bioactivity .
Sigma Receptor Binding
- N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (PIMBA) : Exhibits high affinity for sigma receptors (Kd = 5.80 nM) and is used for prostate cancer imaging. The target compound’s furan-3-yl ethyl group may mimic piperidinyl moieties in receptor engagement but with altered pharmacokinetics due to differences in hydrophobicity.
- Target Compound : Predicted to bind sigma receptors based on structural homology, though experimental validation is lacking.
Kinase Inhibition
- VEGFR2 Inhibitors : Compounds like 1-(2-(pyridin-4-yl)ethyl)-N-(4-(trifluoromethoxy)phenyl)-1H-tetrazole-5-carboxamide target VEGFR2.
Pharmacokinetic and Toxicity Profiles
- Toxicity : Agrochemical benzamides like flutolanil exhibit low mammalian toxicity, but furan-containing compounds may pose hepatotoxicity risks due to reactive metabolite formation .
Biological Activity
N-[2-(Furan-3-YL)ethyl]-4-(trifluoromethoxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₄F₃NO₄
- Molecular Weight : 397.4 g/mol
Anticancer Activity
The compound has been evaluated for its anticancer properties. In a series of studies involving benzamide derivatives, certain compounds exhibited cytotoxic effects against various cancer cell lines. For example, derivatives that included furan and trifluoromethoxy groups showed promising activity against colon carcinoma and other types of cancer .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the furan ring and trifluoromethoxy group contributes to its interaction with biological targets. The following table summarizes key findings from SAR studies:
Case Studies
-
Antimicrobial Evaluation :
A study screened a library of compounds similar to this compound for their antimicrobial properties. The results indicated that several derivatives exhibited potent activity against Mycobacterium tuberculosis with MIC values ranging from 0.5 to 5 μg/mL . -
Cytotoxicity Assessment :
In vitro assays assessed the cytotoxic effects of related benzamide compounds on various cancer cell lines, including HCT-15 and A-431. Compounds with structural similarities to this compound showed IC50 values less than those of standard chemotherapeutics like doxorubicin, indicating superior efficacy in some cases .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Interaction with specific enzymes involved in cellular pathways.
- Receptor Modulation : Binding to receptors that regulate cell proliferation and apoptosis.
- DNA Interaction : Potential intercalation into DNA or interference with replication processes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[2-(Furan-3-YL)ethyl]-4-(trifluoromethoxy)benzamide, and how are reaction conditions optimized?
- Answer : The synthesis typically involves amidation between trifluoromethoxybenzoyl chloride and a furan-3-ylethylamine derivative. Key steps include:
- Coupling : Use of bases like triethylamine or sodium pivalate to facilitate amide bond formation .
- Solvent selection : Dichloromethane (DCM) or acetonitrile for solubility and reaction efficiency .
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.
- Purification : Reverse-phase chromatography or recrystallization to achieve >95% purity .
Q. How is the compound characterized spectroscopically, and what data confirm its structure?
- Answer :
- NMR : Key signals include:
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), furan protons (δ 6.2–6.8 ppm), and ethyl linker protons (δ 3.5–4.0 ppm) .
- ¹³C NMR : Carbonyl (δ ~165 ppm), trifluoromethoxy (δ ~120 ppm), and furan carbons (δ ~110 ppm) .
- Mass spectrometry : LC/MS (ESI) confirms molecular weight (e.g., [M+H]⁺ = ~365.31 g/mol) .
Q. What safety protocols are critical during synthesis and handling?
- Answer :
- Hazard analysis : Evaluate risks for intermediates (e.g., mutagenicity of anomeric amides, thermal instability of intermediates) .
- PPE : Use fume hoods, gloves, and eye protection when handling trifluoromethoxybenzoyl chloride or mutagenic byproducts .
- Storage : Avoid light and moisture; store intermediates at –20°C for <1 week .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the compound’s reactivity and bioactivity?
- Answer :
- Reactivity : The electron-withdrawing trifluoromethoxy group enhances electrophilic aromatic substitution but reduces nucleophilic attack on the benzamide core .
- Bioactivity : Increases lipophilicity, improving membrane permeability and target binding (e.g., enzyme inhibition) . Comparative studies with methoxy analogs show 3–5× higher potency in receptor assays .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer :
- Assay standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls .
- Metabolic stability : Test hepatic microsome stability to rule out rapid degradation artifacts .
- Structural analogs : Compare activity of furan-3-yl vs. furan-2-yl derivatives to identify substituent effects .
Q. How can the compound’s solubility and bioavailability be improved for in vivo studies?
- Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance aqueous solubility .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to bypass low logP values (~2.5) .
- Derivatization : Replace the ethyl linker with PEGylated chains to improve pharmacokinetics .
Q. What computational methods predict binding modes with biological targets?
- Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., PDEδ or kinases) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR : Correlate substituent electronegativity (e.g., trifluoromethoxy vs. methoxy) with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
